molecular formula C11H14ClNOS B2853619 2-[(4-chlorophenyl)sulfanyl]-2-methylpropanal O-methyloxime CAS No. 306979-71-5

2-[(4-chlorophenyl)sulfanyl]-2-methylpropanal O-methyloxime

Cat. No.: B2853619
CAS No.: 306979-71-5
M. Wt: 243.75
InChI Key: NIIZMDFZKNSBQU-MDWZMJQESA-N
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Description

2-[(4-Chlorophenyl)sulfanyl]-2-methylpropanal O-methyloxime is a sulfur-containing organic compound featuring a 4-chlorophenyl group attached via a sulfanyl bridge to a 2-methylpropanal O-methyloxime moiety. The 4-chlorophenyl substituent may enhance stability and electronic properties compared to non-halogenated analogs, making it relevant for applications in agrochemical or pharmaceutical intermediates.

Properties

IUPAC Name

(E)-2-(4-chlorophenyl)sulfanyl-N-methoxy-2-methylpropan-1-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNOS/c1-11(2,8-13-14-3)15-10-6-4-9(12)5-7-10/h4-8H,1-3H3/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIIZMDFZKNSBQU-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=NOC)SC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(/C=N/OC)SC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(4-chlorophenyl)sulfanyl]-2-methylpropanal O-methyloxime typically involves several steps. One common synthetic route includes the reaction of 4-chlorothiophenol with 2-methylpropanal in the presence of a base to form the intermediate 2-[(4-chlorophenyl)sulfanyl]-2-methylpropanal. This intermediate is then reacted with methoxyamine hydrochloride under acidic conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

2-[(4-chlorophenyl)sulfanyl]-2-methylpropanal O-methyloxime undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the oxime group to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include acidic or basic environments, specific oxidizing or reducing agents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Applications

The compound has been studied for its potential as a pharmaceutical agent. It exhibits properties that may be beneficial in the treatment of various diseases.

  • Antimicrobial Activity : Research indicates that oxime derivatives can possess antimicrobial properties. A study highlighted that compounds similar to 2-[(4-chlorophenyl)sulfanyl]-2-methylpropanal O-methyloxime showed significant activity against a range of bacterial strains, suggesting its potential as an antimicrobial agent .
  • Anticancer Properties : Some derivatives have been evaluated for their anticancer effects. In vitro studies have demonstrated that certain oxime compounds can induce apoptosis in cancer cells, making them candidates for further development in cancer therapy .

Agrochemical Applications

Oximes are often utilized in the formulation of pesticides and herbicides due to their ability to inhibit specific enzymes in pests.

  • Insecticidal Activity : The compound's structure suggests it may interact with insect neurotransmitter systems, potentially leading to neurotoxic effects on pests. Preliminary studies indicate that similar compounds have shown efficacy against common agricultural pests .

Material Science

In material science, oxime compounds are used as intermediates in the synthesis of polymers and other materials.

  • Polymer Synthesis : The reactivity of oximes allows them to be used as building blocks in the synthesis of functionalized polymers. These materials can exhibit unique properties such as enhanced thermal stability and chemical resistance .

Data Tables

Application AreaSpecific UseObserved EffectsReference
PharmaceuticalsAntimicrobialSignificant activity against bacteria
PharmaceuticalsAnticancerInduction of apoptosis in cancer cells
AgrochemicalsInsecticideEfficacy against agricultural pests
Material SciencePolymer synthesisEnhanced thermal stability

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a university demonstrated the antimicrobial efficacy of various oxime derivatives, including those structurally similar to this compound. The study found that these compounds inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting their potential use in developing new antimicrobial agents.

Case Study 2: Anticancer Activity

In another research project, scientists investigated the anticancer properties of oxime derivatives. The results indicated that specific modifications to the oxime structure could enhance its ability to induce cell death in cancer cells, providing a basis for future drug development focused on targeting specific cancer types.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-2-methylpropanal O-methyloxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which may inhibit the activity of metalloenzymes. Additionally, the sulfanyl group can interact with thiol-containing proteins, potentially affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Varying Aryl Substituents

2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal O-methyloxime (CAS 306979-77-1)
This methyl-substituted analog shares the same core structure but replaces the 4-chlorophenyl group with a 4-methylphenyl moiety. Key differences include:

  • Molecular weight: The chloro analog (C₁₁H₁₄ClNOS, theoretical MW: 243.75 g/mol) has a higher molecular weight than the methyl analog (C₁₂H₁₇NOS, MW: 223.34 g/mol) due to chlorine’s atomic mass .
  • Electronic effects : The electron-withdrawing chlorine substituent may increase electrophilicity at the sulfanyl group compared to the electron-donating methyl group, influencing reactivity in nucleophilic substitutions or oxidation reactions.

Table 1: Comparison of Aryl-Substituted Analogs

Property 4-Chlorophenyl Derivative (Target) 4-Methylphenyl Derivative (CAS 306979-77-1)
Molecular Formula C₁₁H₁₄ClNOS C₁₂H₁₇NOS
Molecular Weight (g/mol) 243.75 (theoretical) 223.34
Substituent Electronic Effect Electron-withdrawing Electron-donating
Commercial Status Not reported Discontinued
Compounds with Similar Sulfanyl Linkages

N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-Oxadiazol-2-yl]sulfanyl}acetamides
These compounds () share a sulfanyl bridge but feature acetamide and oxadiazole groups. Key distinctions include:

  • Biological activity : The oxadiazole derivatives exhibit α-glucosidase inhibition (e.g., compound 8q, IC₅₀ = 49.71 µM) and butyrylcholinesterase (BChE) inhibition (e.g., compound 8g, IC₅₀ = 31.62 µM) . The target compound’s oxime group may confer different bioactivity, such as metal chelation or antifungal properties, though direct data are unavailable.

Diaminopyrimidinyl-Sulfanyl Acetamides Compounds I and II in exhibit intramolecular N–H⋯N hydrogen bonds and layered crystal structures. Unlike the target compound, their diaminopyrimidine rings create planar stacking interactions, whereas the oxime group in the target may form weaker hydrogen bonds, influencing crystallinity and thermal stability .

Pharmacologically Active Sulfanyl Compounds

Obesity Management Agent (CAS 179602-65-4)
This triazole-containing sulfanyl compound () highlights the role of sulfanyl groups in enhancing pharmacokinetic properties. The target compound’s simpler structure lacks the triazole and dioxolane rings, likely reducing synthetic complexity but possibly limiting target specificity .

Research Findings and Implications

  • Crystallography: The diaminopyrimidinyl-sulfanyl acetamides () demonstrate that aryl ring inclination angles (42°–62°) impact molecular packing. The target compound’s oxime group may reduce ring inclination, favoring less dense crystal structures .
  • Enzyme Inhibition : Sulfanyl-acetamide derivatives () show that electron-withdrawing groups (e.g., chlorine) could enhance enzyme binding compared to electron-donating groups, suggesting the 4-chlorophenyl derivative may outperform methyl analogs in biological assays .
  • Synthetic Feasibility : The discontinued status of the methyl analog () implies that halogenation improves stability or efficacy, warranting further exploration of the chloro derivative’s synthetic scalability .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-[(4-chlorophenyl)sulfanyl]-2-methylpropanal O-methyloxime, and how can experimental parameters be optimized for higher yields?

  • Methodology : The synthesis typically involves two steps:

Intermediate Formation : Reacting 4-chlorothiophenol with 2-methylpropanal under basic conditions (e.g., NaOH) to form 2-[(4-chlorophenyl)sulfanyl]-2-methylpropanal.

Oxime Formation : Treating the intermediate with methoxyamine hydrochloride in an acidic medium (e.g., HCl/EtOH) to yield the final product.

  • Optimization :
  • Temperature : Maintain 0–5°C during oxime formation to minimize side reactions.
  • Catalysts : Use Lewis acids (e.g., ZnCl₂) to accelerate condensation.
  • Purity : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity .

Q. How can the structural identity of this compound be confirmed using spectroscopic techniques?

  • Analytical Workflow :

  • NMR :
  • ¹H-NMR : Look for signals at δ 1.6 ppm (methyl groups), δ 7.3–7.5 ppm (chlorophenyl protons), and δ 8.1 ppm (oxime proton).
  • ¹³C-NMR : Confirm the sulfanyl group (C-S) at δ 45–50 ppm and the oxime carbon (C=N-O) at δ 150–155 ppm.
  • IR : Key peaks include ν(C=N) at 1640–1680 cm⁻¹ and ν(S-C) at 650–700 cm⁻¹.
  • Mass Spectrometry : Molecular ion peak at m/z 243.75 (C₁₁H₁₄ClNOS) with fragmentation patterns consistent with sulfanyl and oxime moieties .

Q. What are the key solubility and stability considerations for handling this compound in laboratory settings?

  • Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol. Insoluble in water.
  • Stability :

  • Storage : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the sulfanyl group.
  • Light Sensitivity : Protect from UV exposure to avoid decomposition of the oxime group .

Advanced Research Questions

Q. How does the sulfanyl and oxime functional group interplay influence reactivity in metal-catalyzed transformations?

  • Mechanistic Insights :

  • The sulfanyl group (–S–) acts as a soft nucleophile, enabling thiol-ene click chemistry or coordination with transition metals (e.g., Pd, Cu).
  • The oxime group (–N–O–) can form stable complexes with metal ions (e.g., Fe³⁺, Zn²⁺), potentially inhibiting metalloenzymes.
    • Case Study : In Suzuki-Miyaura coupling, the sulfanyl group may require protection (e.g., as a sulfone) to prevent catalyst poisoning .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Data Discrepancies :

  • Antimicrobial Activity : While structurally similar oxime derivatives show IC₅₀ values of 10–50 µM against S. aureus , limited direct data exists for this compound.
    • Resolution Workflow :

Reproducibility : Validate assays under standardized conditions (e.g., CLSI guidelines for MIC testing).

SAR Analysis : Compare with analogs (e.g., 2-[(3-chlorophenyl)sulfanyl] derivatives) to isolate the role of substituent positioning .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methods :

  • Docking Studies : Use AutoDock Vina to model binding to cytochrome P450 enzymes or bacterial dihydrofolate reductase.
  • MD Simulations : Simulate ligand-protein stability over 100 ns trajectories (AMBER force field).
    • Key Findings : The oxime group forms hydrogen bonds with catalytic residues (e.g., Tyr308 in CYP3A4), while the chlorophenyl group enhances hydrophobic interactions .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Scale-Up Issues :

  • Racemization Risk : The oxime group may racemize under high-temperature conditions.
    • Solutions :
  • Chiral Catalysts : Use (R)-BINOL-derived catalysts for asymmetric synthesis.
  • In-line Analytics : Implement PAT (Process Analytical Technology) with real-time HPLC monitoring .

Future Research Directions

  • Mechanistic Studies : Elucidate the role of sulfanyl-oxime synergy in ROS (Reactive Oxygen Species) scavenging.
  • Bioprobes : Develop fluorescent derivatives for tracking cellular uptake via confocal microscopy.
  • Toxicity Profiling : Conduct in vivo ADMET studies to assess hepatotoxicity risks .

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